molecular formula C18H18N2O4S3 B12188111 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12188111
M. Wt: 422.5 g/mol
InChI Key: RMBCEWPMTXZZCH-GVEAZFNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide: is a complex organic compound with a unique structure that combines several functional groups, including a thiazolidinone ring, a phenylprop-2-en-1-ylidene moiety, and a dioxidotetrahydrothiophene group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions. The phenylprop-2-en-1-ylidene moiety is then introduced via a Knoevenagel condensation reaction, using an appropriate aldehyde and a base such as piperidine. Finally, the dioxidotetrahydrothiophene group is incorporated through a nucleophilic substitution reaction, using a suitable sulfone precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Knoevenagel condensation and nucleophilic substitution steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylprop-2-en-1-ylidene moiety can be reduced to form the corresponding alkane.

    Substitution: The dioxidotetrahydrothiophene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide: can be compared with other similar compounds, such as:

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and may have similar biological activities.

    Phenylprop-2-en-1-ylidene derivatives: These compounds contain the phenylprop-2-en-1-ylidene moiety and may exhibit similar chemical reactivity.

    Dioxidotetrahydrothiophene derivatives: These compounds include the dioxidotetrahydrothiophene group and may have comparable chemical properties.

The uniqueness of This compound lies in its combination of these functional groups, which may confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H18N2O4S3

Molecular Weight

422.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C18H18N2O4S3/c21-16(19-14-9-10-27(23,24)12-14)11-20-17(22)15(26-18(20)25)8-4-7-13-5-2-1-3-6-13/h1-8,14H,9-12H2,(H,19,21)/b7-4+,15-8-

InChI Key

RMBCEWPMTXZZCH-GVEAZFNLSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.